2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-(chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole and its derivatives involves multiple steps, including cyclization, N-alkylation, hydrolyzation, and chlorination processes. For instance, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate through cyclization, followed by N-alkylation, hydrolyzation, and chlorination, demonstrates the complexity and versatility of the synthetic routes for benzo[d]imidazole derivatives (Huang, 2009).
Molecular Structure Analysis
Extensive structural studies on compounds similar to 2-(chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole, utilizing techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis, reveal detailed insights into their molecular geometry, vibrational frequencies, bonding orbital analysis, and electronic transitions. For example, the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride has been extensively analyzed, providing valuable data on its crystalline structure and molecular geometry (Ghani & Mansour, 2012).
Chemical Reactions and Properties
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole participates in a variety of chemical reactions, including cycloaddition and fluorination processes, that illustrate its reactivity and potential for functionalization. The reaction between benzynes and imidazo[1,2-a]pyridines, resulting in the formation of complex tetracyclic compounds, exemplifies the compound's involvement in sophisticated chemical transformations (Aginagalde et al., 2010).
Scientific Research Applications
1. Synthesis and Molecular Properties
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole and its derivatives are extensively utilized in the synthesis of various compounds with promising molecular properties. These synthesized compounds demonstrate significant hydrophobicity, conformational flexibility, good intestinal absorption, and bioactivity scores. Notably, certain derivatives have shown excellent antibacterial and antifungal activities, highlighting their potential in developing antimicrobial agents (Rekha et al., 2019).
2. Catalysis and Synthesis Techniques
The compound serves as a key intermediate in catalyzed one-pot synthesis processes. For instance, it's used in the construction of 6H-benzo[b]benzo[4,5]imidazo[1,2-d][1,4]oxazines, showcasing its versatility in facilitating efficient synthetic routes for complex heterocyclic compounds (Huang, Liu, & Ma, 2013).
3. Non-Linear Optical Materials
The derivatives of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole, such as certain benzimidazole derivatives, have been studied for their potential as non-linear optical (NLO) materials. These studies involve comprehensive spectroscopic and computational analysis, indicating that these molecules could be promising candidates for use in various NLO devices due to significant molecular hyperpolarizabilities and fine microscopic NLO behavior (Manikandan, Perumal, & Jayamoorthy, 2019).
4. Antimicrobial and Antituberculosis Agents
Derivatives synthesized from 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole have been identified as potent antimicrobial and antituberculosis agents. These compounds, particularly those with electronegative substituents, display promising in-vitro antibacterial activity against various bacterial strains and have been observed to be effective antimycobacterials. This highlights their potential in addressing infectious diseases and developing new antimicrobial therapies (Jadhav et al., 2009).
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETJTXDRGZCHGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555846 | |
Record name | 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole | |
CAS RN |
107430-29-5 | |
Record name | 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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